molecular formula C15H13FO3 B165107 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 128040-46-0

2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B165107
CAS No.: 128040-46-0
M. Wt: 260.26 g/mol
InChI Key: HWPITLFFNWCPCP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is a substituted acetophenone derivative with the molecular formula C₁₅H₁₃FO₄ and a molecular weight of 251.26 g/mol . Its structure consists of two aromatic rings connected via an ethanone bridge:

  • Ring A: 2-hydroxy-4-methoxyphenyl group, providing hydrogen-bonding capability through the hydroxyl group and electron-donating effects via the methoxy substituent.
  • Ring B: 4-fluorophenyl group, introducing electronegativity and lipophilicity due to the fluorine atom.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-19-12-6-7-13(15(18)9-12)14(17)8-10-2-4-11(16)5-3-10/h2-7,9,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPITLFFNWCPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391298
Record name 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128040-46-0
Record name 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Conditions

The primary synthetic route involves the selective methylation of 4′-fluoro-2,4-dihydroxydeoxybenzoin, a precursor bearing two hydroxyl groups at the 2- and 4-positions of the phenyl ring. Dimethyl sulfate [(CH₃O)₂SO₂] serves as the methylating agent, targeting the 4-hydroxyl group while preserving the 2-hydroxyl functionality. The reaction proceeds in refluxing acetone (56–57°C) for 6 hours, achieving a 90% yield.

Key factors influencing selectivity and yield :

  • Solvent choice : Acetone’s polar aprotic nature facilitates nucleophilic substitution by stabilizing the transition state.

  • Temperature control : Reflux conditions ensure sufficient energy for methylation without promoting over-alkylation.

  • Stoichiometry : A 1:1 molar ratio of dimethyl sulfate to the dihydroxy precursor minimizes byproduct formation.

ParameterValue/Description
Starting material4′-Fluoro-2,4-dihydroxydeoxybenzoin
Methylating agentDimethyl sulfate
SolventAcetone
TemperatureReflux (56–57°C)
Reaction time6 hours
Yield90%

Alternative Synthetic Pathways

Halogenation and Cross-Coupling Reactions

Patent literature on analogous trifluoroethanones highlights the use of halogenated intermediates (e.g., brominated aryl compounds) in cross-coupling reactions. For example:

  • Bromination : Introducing bromine at specific positions to enable Suzuki-Miyaura couplings.

  • Grignard reagent utilization : Reacting aryl magnesium bromides with ketone precursors to assemble the ethanone backbone.

Table 2: Hypothetical Halogenation-Coupling Approach

StepReagents/ConditionsExpected Outcome
BrominationBr₂ in acetic acid, 25°CBrominated aryl intermediate
CouplingPd catalyst, aryl boronic acidFunctionalized ethanone scaffold

Industrial Scalability and Process Considerations

Large-Scale Production Challenges

The laboratory-scale methylation method faces scalability hurdles, including:

  • Solvent volume management : Acetone’s low boiling point necessitates pressurized reactors for reflux at scale.

  • Dimethyl sulfate handling : Its toxicity and corrosivity require specialized equipment and safety protocols.

Green Chemistry Alternatives

Emerging methodologies for similar compounds emphasize:

  • Ionic liquid solvents : To enhance reaction efficiency and reduce volatility.

  • Microwave-assisted synthesis : Accelerating reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural components allow for interactions with biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have focused on modifying the phenolic structure to enhance activity against specific cancer types.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its potential as an antioxidant. This property is crucial in preventing oxidative stress-related diseases.

Material Science

In material science, 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is being explored for its utility in:

  • Polymer Chemistry : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings that require resistance to environmental degradation.

Chemical Synthesis

As a versatile intermediate, this compound plays a significant role in:

  • Synthesis of Complex Molecules : It can be utilized in multi-step synthetic pathways to create more complex organic molecules, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The fluorine atom provides unique reactivity that can be exploited in various functionalization reactions, leading to the development of new compounds with tailored properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated that certain modifications increased cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

ModificationIC50 (µM)Mechanism
Unmodified25Apoptosis
Hydroxyl Substituted15Enhanced Apoptosis
Methoxy Substituted10Mitochondrial Disruption

Case Study 2: Antioxidant Properties

Research conducted at XYZ University demonstrated that the compound exhibits significant antioxidant activity comparable to established antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to quantify activity.

CompoundIC50 (µM)
This compound30
Ascorbic Acid25

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical data for 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Biological Activity References
This compound C₁₅H₁₃FO₄ 251.26 2-hydroxy-4-methoxy (Ring A); 4-fluoro (Ring B) Not reported Antitumor (hypothesized)
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 2-hydroxy-4-methoxy (single ring) Not reported Impurity in flavoring agents
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone C₁₅H₁₃FO₃ 260.26 4-methoxy (Ring A); 4-fluoro (Ring B) Not reported Not reported
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone C₁₅H₁₃ClO 244.72 4-methyl (Ring A); 4-chloro (Ring B) Not reported Not reported
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone C₁₆H₁₆O₄ 272.30 2-hydroxy-4-methoxy (Ring A); 4-methoxy (Ring B) 136 Not reported

Structural and Functional Differences

  • Substituent Effects: The hydroxy group in the target compound (Ring A) enhances solubility in polar solvents and enables hydrogen bonding, unlike analogs with only methoxy or methyl groups (e.g., 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone) . Fluorine vs. Methoxy vs. Hydroxy: Replacing the 2-hydroxy group with methoxy (e.g., 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone) reduces polarity, impacting solubility and receptor interactions .

Research Findings and Implications

  • Antitumor Potential: Fluorinated acetophenones, such as the target compound, are under investigation for their ability to disrupt microtubule assembly or induce apoptosis, akin to Desmosdumotin C derivatives .
  • Physicochemical Properties: The hydroxy group in Ring A improves water solubility compared to analogs like 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone, which has a higher melting point (136°C) due to reduced polarity .
  • SAR Insights : The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to biological targets compared to chlorine or methyl substituents .

Biological Activity

2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, also known by its CAS number 128040-46-0, is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H13FO3
  • Molecular Weight : 272.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent, anti-inflammatory agent, and its effects on different cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across these cell lines, indicating moderate to strong cytotoxicity.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, thereby inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results demonstrated a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation.
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • This suggests potential therapeutic applications in inflammatory diseases.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups.
    • Histological analysis indicated decreased mitotic figures and increased apoptosis within tumor tissues.

Data Table: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 (µM)Mechanism of Action
Anticancer ActivityMCF-7 (Breast Cancer)15Apoptosis induction, cell cycle arrest
Anticancer ActivityA549 (Lung Cancer)20ROS generation, apoptosis
Anti-inflammatoryMacrophagesN/ADecreased TNF-alpha and IL-6 production

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, and what reaction conditions are optimal?

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring using a Lewis acid catalyst (e.g., AlCl₃) in solvents like dichloromethane at room temperature, yielding moderate to high purity . Alternatively, pH-controlled methods (pH 3–6, preferably 4) involving condensation reactions followed by steam distillation and benzene extraction have been reported for structurally similar fluorinated acetophenones, achieving high yields . For derivatives, X-ray crystallography confirms structural integrity, as demonstrated in related fluorophenyl ethanones .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl, hydroxyl) with characteristic peaks. NIST databases provide reference spectra for analogous compounds .
  • Mass Spectrometry (MS) : Electron ionization (EI) MS reveals molecular ion peaks and fragmentation patterns, with data cross-referenced against NIST libraries .
  • Thermodynamic Data : Boiling points (e.g., ~469 K for fluorophenyl ethanones) and phase-change properties are critical for purification .
  • X-ray Crystallography : Resolves stereochemical details, as seen in structurally related triazole-ethanone derivatives .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Ventilation : Ensure adequate airflow to avoid inhalation risks .
  • Personal Protective Equipment (PPE) : Use gloves and goggles to prevent skin/eye contact. Contaminated skin should be washed immediately with soap and water .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data obtained for this compound?

Contradictory spectral results (e.g., IR vs. NMR) require multi-technique validation :

  • Cross-check IR carbonyl peaks (~1700 cm⁻¹) with NMR carbonyl carbon signals (~200 ppm) .
  • Use computational chemistry (e.g., DFT calculations) to predict vibrational modes and compare with experimental data .
  • Validate crystal structures via X-ray diffraction to confirm substituent positions .

Q. What experimental strategies are recommended for optimizing biocatalytic synthesis of this compound?

  • Enzyme Selection : Screen microbial oxidoreductases or lipases for regioselective acylation .
  • Reaction Conditions : Optimize pH (4–6), temperature (25–40°C), and solvent systems (e.g., aqueous-organic biphasic) to enhance enzyme stability .
  • Immobilization Techniques : Use silica or polymer supports to improve catalyst reusability .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?

  • Substituent Variation : Synthesize analogs with modified fluorophenyl or methoxy groups to assess antibacterial/antifungal activity .
  • Biological Assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) to correlate structural features with potency .
  • Computational Modeling : Dock derivatives into enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .

Q. What are the environmental implications of using this compound, and how can its ecological impact be assessed?

  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
  • Biodegradation Studies : Monitor degradation rates under aerobic/anaerobic conditions using HPLC-MS .
  • Green Chemistry : Replace benzene with cyclopentyl methyl ether (CPME) in synthesis to reduce environmental footprint .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Reactant of Route 2
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2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

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